molecular formula C12H10ClNO2 B095641 Ethyl 4-chloroquinoline-2-carboxylate CAS No. 18436-69-6

Ethyl 4-chloroquinoline-2-carboxylate

Cat. No. B095641
CAS RN: 18436-69-6
M. Wt: 235.66 g/mol
InChI Key: POWYXUDTZJAGFL-UHFFFAOYSA-N
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Description

Ethyl 4-chloroquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The compound is a derivative of quinoline with a chloro substituent at the 4-position and a carboxylate ester at the 2-position.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For instance, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are synthesized from 2-aminobenzoic acids through a two-step process involving the formation of isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate . Similarly, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is synthesized via a Friedländer reaction, which is a form of cyclization, and has been used as a versatile building block for further synthetic applications . Another example includes the synthesis of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate derivatives, which have been studied for their NMR spectral properties .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. Substituents on the quinoline core, such as chloro, fluoro, or alkyl groups, can significantly influence the chemical shifts and coupling constants observed in NMR spectroscopy, as reported for various halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates . The position and nature of these substituents can also affect the reactivity and the physical properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, including cyclization, esterification, and reactions with nucleophiles. For example, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized by C–C bond formation and further cyclized to pyrido[2,1-a]isoquinoline derivatives . Photochemical reactions of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates have been used to synthesize cycloprop[b]indoles . Additionally, the behavior of chloro-substituted quinoline-3-carboxylic acids under esterification and other reaction conditions has been studied, providing insights into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloroquinoline-2-carboxylate derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the melting point, solubility, and reactivity of the compounds. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate involves optimizing reaction conditions to achieve a high yield, and the product's structure is confirmed by melting point measurements and NMR spectrometry . The antimicrobial and anti-inflammatory activities of some chloro-substituted quinoline-3-carboxylic acid derivatives have also been evaluated, indicating potential applications in medicinal chemistry .

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of ethyl 4-chloroquinoline-2-carboxylate exhibit potential as antibacterial agents. The synthesis of quinoline-3-carboxylates and subsequent testing against Bacillus subtilis and Vibrio cholera have shown moderate antibacterial activity, indicating the utility of these compounds in developing new antibacterial drugs (Krishnakumar et al., 2012). Similarly, novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives have been synthesized and displayed moderate activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, further highlighting the antibacterial potential of ethyl 4-chloroquinoline-2-carboxylate derivatives (Balaji et al., 2013).

Antioxidant Activities

Another area of research interest is the antioxidant properties of ethyl 4-chloroquinoline-2-carboxylate derivatives. A study synthesized 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates and tested them for in vitro antioxidant activity, revealing that some compounds significantly reduce lipid peroxidation levels, indicating their potential as antioxidants (Saraiva et al., 2015).

Antimicrobial Activities

Further expanding the scope of applications, ethyl 4-chloroquinoline-2-carboxylate derivatives have been studied for their antimicrobial properties. Novel ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates synthesized from these derivatives demonstrated significant activity against Staphylococcus aureus and Micrococcus roseus, suggesting their utility in developing new antimicrobial treatments (Nandeshwarappa et al., 2020).

Anti-tubercular and Anti-bacterial Activities

In addition to the above, a novel type of halomethylquinoline building block, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, was synthesized and shown to exhibit significant anti-tubercular activity against Mycobacterium smegmatis, as well as anti-bacterial activities against common pathogens, providing a new avenue for the development of anti-tubercular and antibacterial agents (Li et al., 2019).

Safety And Hazards

The safety information for Ethyl 4-chloroquinoline-2-carboxylate includes several hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-chloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWYXUDTZJAGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296524
Record name ethyl 4-chloroquinoline-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID20296524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroquinoline-2-carboxylate

CAS RN

18436-69-6
Record name 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
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Record name NSC 109750
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Record name 18436-69-6
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Record name ethyl 4-chloroquinoline-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (5 ml) was added to ethyl 4-hydroxyquinoline-2-carboxylate (1.01 g). The reaction mixture was subjected to single-mode microwave at 100° C. for 30 min using a Smith Microwave Synthesizer. The solvent was removed in vacuo and recrystallized with acetone to gave the title compound as a white solid (1.90 g). MS (ES) MH+: 235, 237 for C12H10ClNO2; NMR (CDCl3): 1.44 (t, 3H, J=7.16), 4.51 (q, 2H, J=7.16), 7.19 (s, 1H), 7.71 (m, 1H), 7.81 (m, 1H), 8.22 (m, 1H), 8.36 (d, 1H, J=8.29).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One

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